molecular formula C20H18N2O4S2 B2362623 N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 300378-03-4

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2362623
CAS No.: 300378-03-4
M. Wt: 414.49
InChI Key: KPNUJDBZEVRYLO-BOPFTXTBSA-N
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Description

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a rhodanine derivative characterized by a thiazolidinone core with a 4-methoxyphenyl-substituted benzylidene group at the 5-position and a propanamide linker terminating in a 3-hydroxyphenyl moiety. Rhodanine-based compounds are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory properties, often attributed to their ability to form hydrogen bonds and interact with biological targets via the thioxo and carbonyl groups .

Synthetic routes for analogous compounds typically involve Knoevenagel condensation to introduce the benzylidene group and amide coupling for the propanamide side chain .

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-26-16-7-5-13(6-8-16)11-17-19(25)22(20(27)28-17)10-9-18(24)21-14-3-2-4-15(23)12-14/h2-8,11-12,23H,9-10H2,1H3,(H,21,24)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNUJDBZEVRYLO-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolidinone core and various functional groups, suggests diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 414.49 g/mol. The compound features a thiazolidinone ring, which is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study indicated that modifications in the thiazolidinone structure can enhance its efficacy against various pathogens .

Pathogen Activity Reference
E. coliInhibitory
S. aureusModerate activity
C. albicansSignificant activity

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies have shown that these compounds can target specific kinases involved in cancer progression .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where cytokine modulation is crucial .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazolidinones against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenolic position significantly enhanced activity against E. coli and S. aureus .
  • Anticancer Mechanism Investigation : Another study investigated the effects of thiazolidinone derivatives on breast cancer cell lines. The findings suggested that these compounds induce apoptosis through mitochondrial pathways, significantly reducing cell viability .

Scientific Research Applications

Pharmacological Properties

The compound exhibits several promising pharmacological properties, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Thiazolidine derivatives, including this compound, have been shown to possess antimicrobial properties. They can inhibit the growth of various pathogens, making them suitable for developing new antibiotics or antifungal agents .
  • Anticancer Potential : Research indicates that compounds with thiazolidine structures can interact with biological targets involved in cancer progression. The unique functional groups present in N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide may enhance its efficacy against cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions:

  • Knoevenagel Condensation : This reaction involves the condensation of aldehydes with thiazolidine derivatives to form substituted products.
  • Modification of the Thiazolidine Core : Alterations at the C5 position of the thiazolidine ring can lead to derivatives with enhanced biological activity .

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

  • Antimicrobial Studies : Research has shown that thiazolidine derivatives exhibit varying degrees of antibacterial and antifungal activities. For example, compounds structurally related to N-(3-hydroxyphenyl)-3-[...] have been evaluated for their effectiveness against resistant strains of bacteria .
  • Cancer Research : Investigations into the anticancer potential of thiazolidine derivatives have revealed their ability to induce apoptosis in cancer cells through various pathways, including inhibition of histone deacetylases .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzylidene Substituent Propanamide Substituent Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
Target Compound 4-methoxyphenyl 3-hydroxyphenyl ~404.5* ~3.3* 1 7
3-[(5Z)-5-[(4-methylphenyl)methylidene]-...propanamide 4-methylphenyl 5-methyl-1,3,4-thiadiazol-2-yl 404.5 3.3 1 7
3-[(5Z)-5-[(thiophen-2-yl)methylidene]-...propanamide thiophen-2-yl phenyl 398.5 ~3.2 1 7
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-...propanamide 4-methylphenyl 3-hydroxyphenyl 398.5 ~3.1 1 6
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-...propanamide 2-chlorophenyl 5-(4-methoxybenzyl)thiazol-2-yl 550.5 ~4.5 1 8

*Hypothesized based on analogs.

Physicochemical Properties

  • Lipophilicity (XLogP3) : The target compound’s predicted XLogP3 (~3.3) is comparable to its 4-methylphenyl analog (3.3) , suggesting similar membrane permeability. Chloro-substituted derivatives (e.g., XLogP3 ~4.5 ) exhibit higher lipophilicity, which may enhance cellular uptake but reduce solubility.

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidin-4-one scaffold is synthesized via a three-step process:

  • Condensation : 4-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux (78°C) to form the corresponding thiosemicarbazone. This intermediate is isolated in 85–90% yield after recrystallization.
  • Cyclization : The thiosemicarbazone undergoes cyclization with ethyl chloroacetate in the presence of sodium acetate, yielding 5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one. This step requires strict temperature control (60–70°C) to prevent side reactions.
  • Stereochemical Control : The (Z)-configuration at the C5 position is stabilized by intramolecular hydrogen bonding between the thione sulfur and the methoxy group, as confirmed by X-ray crystallography in related compounds.

Introduction of the Propanamide Side Chain

The propanamide moiety is introduced via a two-step alkylation and acylation sequence:

  • Alkylation : 3-Aminophenol reacts with acryloyl chloride in dichloromethane at 0–5°C to form N-(3-hydroxyphenyl)acrylamide. This intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane).
  • Michael Addition : The thiazolidinone core undergoes a Michael addition with N-(3-hydroxyphenyl)acrylamide in DMF at 80°C, facilitated by triethylamine. The reaction proceeds with 70–75% yield, and the product is isolated via solvent evaporation and recrystallization from methanol.

Optimization of Reaction Conditions

Temperature and pH Effects

  • Condensation : Elevated temperatures (>80°C) during thiosemicarbazone formation lead to decomposition, reducing yields by 15–20%.
  • Cyclization : Maintaining a pH of 6–7 using sodium acetate prevents undesired ring-opening reactions.

Solvent Systems

  • Ethanol vs. DMF : Ethanol provides higher yields (88%) for initial condensation but requires longer reaction times (12 hours). DMF reduces reaction time to 6 hours but lowers yields to 75% due to side product formation.

Catalytic Efficiency

  • Piperidine (5 mol%) outperforms acetic acid in Knoevenagel condensation, achieving 90% conversion compared to 70% with acetic acid.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : The ¹H-NMR spectrum (DMSO-d6) displays characteristic signals: δ 7.85 (s, 1H, NH), 7.45–6.80 (m, 8H, aromatic protons), and 3.80 (s, 3H, OCH3).
  • IR : Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1250 cm⁻¹ (C=S) confirm functional group integrity.

Chromatographic Purity

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >95% purity, with a retention time of 12.3 minutes.

X-ray Crystallography

In related thiazolidinone derivatives, the thione sulfur participates in weak C–H···S hydrogen bonds, stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Parameter Method A (Ethanol) Method B (DMF)
Yield 88% 75%
Reaction Time 12 hours 6 hours
Purity (HPLC) 96% 92%
Scalability >100 g <50 g

Method A is preferred for large-scale synthesis due to higher yields and purity, while Method B offers faster turnaround for small batches.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of the thiazolidinone ring under acidic conditions is minimized by maintaining neutral pH during cyclization.
  • Stereochemical Isomerism : The (Z)-isomer is favored due to conjugation between the methoxy group and the thione sulfur, as demonstrated by DFT calculations.

Industrial Applications and Patents

Although no direct patents cover this compound, analogous thiazolidinone derivatives are protected under US9688623B2 for their anti-inflammatory properties. Scaling the synthesis to kilogram quantities requires continuous-flow reactors to enhance heat and mass transfer.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives under reflux in DMF/acetic acid mixtures. Key steps include forming the thiazolidinone core and introducing the (Z)-configured arylidene group. Optimization requires adjusting catalysts (e.g., sodium acetate), solvent ratios (DMF:acetic acid), and reaction times to improve yield and selectivity. For example, refluxing for 2–4 hours at 110–120°C is typical, with yields enhanced by recrystallization from DMF-ethanol .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Essential methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Melting point determination and solubility tests in polar/non-polar solvents (e.g., DMSO, ethanol) to assess crystallinity and formulation compatibility .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

Prioritize in vitro assays:

  • Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme inhibition studies (e.g., COX-2, α-glucosidase) using fluorometric or colorimetric substrates.
  • Antimicrobial testing via broth microdilution (MIC determination). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Address this by:

  • Conducting meta-analyses of existing data to identify trends.
  • Repeating assays under standardized conditions (e.g., RPMI-1640 media with 10% FBS for cytotoxicity).
  • Validating purity via HPLC (>95%) and controlling stereochemical integrity (e.g., NOESY NMR for Z/E configuration) .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., COX-2, EGFR). Prioritize:

  • Binding affinity calculations (ΔG values) for the thiazolidinone core and arylidene substituents.
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns.
  • Pharmacophore mapping to identify critical hydrogen-bonding (C=O, N–H) and hydrophobic (aryl groups) features .

Q. How to design a structure-activity relationship (SAR) study for this thiazolidinone derivative?

Focus on systematic structural modifications:

  • Vary substituents : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to assess steric/electronic effects.
  • Modify the propanamide linker : Test shorter (acetamide) or branched chains.
  • Evaluate stereochemistry : Synthesize (E)-isomers and compare activity. Use multivariate analysis (e.g., PCA) to correlate structural features with IC₅₀ values from dose-response assays .

Methodological Tables

Q. Table 1. Key Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Solvent RatioDMF:AcOH (1:2 v/v)Maximizes cyclization rate
Reaction Time2–4 hoursBalances completion vs. degradation
CatalystSodium acetate (0.02 mol)Enhances nucleophilicity

Q. Table 2. Common Analytical Signatures

TechniqueKey SignalsFunctional Group ConfirmationReference
¹H NMRδ 7.2–7.8 ppm (aryl protons)Arylidene substitution
IR1700 cm⁻¹ (C=O), 1200 cm⁻¹ (C=S)Thiazolidinone core
HRMS[M+H]⁺ m/z calculated vs. observedMolecular formula validation

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